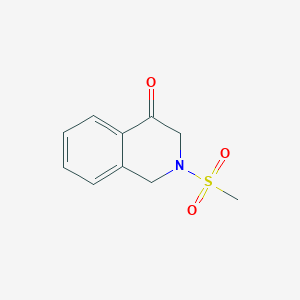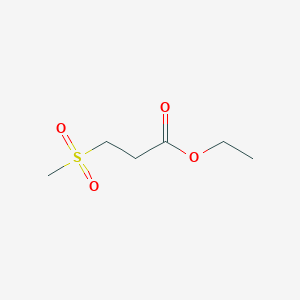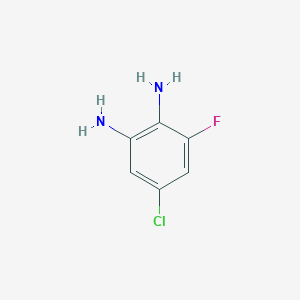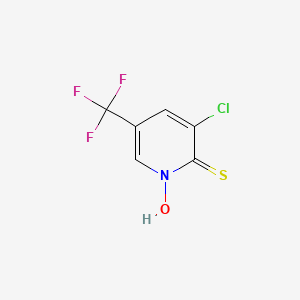
3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide
Overview
Description
3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide is a chemical compound used in diverse scientific research. Its unique properties enable applications in pharmaceutical development, catalysis, and material science. It is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds .
Scientific Research Applications
Synthesis and Characterization
The compound "3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide" and its related derivatives are extensively used in the synthesis and characterization of novel chemical structures. These compounds act as precursors or intermediates in the synthesis of various heterocyclic compounds. For instance, 3-Mercapto-2(1H)-pyridinone can be synthesized from 2-tert-butylthiazolo[4,5-b]pyridine and further used to synthesize novel azaphenoxathiine systems (Smith, Anderson, & Matthews, 1996). Similarly, 2-Mercapto-3-benzyloxypyridine, an important intermediate of the herbicide trifloxysulfuron, was synthesized through a practical method yielding high returns (Lou Jiang-song, 2006).
Interaction with Iodine
The interaction of derivatives of 3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide with iodine has been studied, revealing complex formation and potential applications. For example, the study of the behavior of 5-trifluoromethyl-pyridine-2-thione towards molecular iodine led to the formation of a new salt bis(5-trifluoromethyl-pyridine-2-ylthio)iodonium triiodide, which was characterized by X-ray diffraction (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).
Synthesis of Pyridine Derivatives
The compound is also involved in the synthesis of various pyridine derivatives with potential applications. For instance, the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines and the corresponding 5-oxides through a microwave-assisted treatment was demonstrated, showing the versatility of these compounds in synthesizing complex molecules (Palka et al., 2014).
Applications in Catalysis
Moreover, these compounds have found applications in catalysis. For instance, CH(3)Re(O)(SR)(2)PPh(3), derived from 3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide, catalyzes the efficient transfer of an oxygen atom from a wide range of ring-substituted pyridine N-oxides to triphenylphosphine, indicating its potential as a catalyst in organic reactions (Wang & Espenson, 2000).
properties
IUPAC Name |
3-chloro-1-hydroxy-5-(trifluoromethyl)pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NOS/c7-4-1-3(6(8,9)10)2-11(12)5(4)13/h1-2,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFQFKAKNGJHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)N(C=C1C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol](/img/structure/B1427277.png)
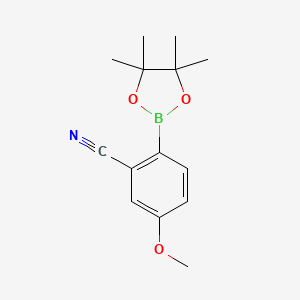
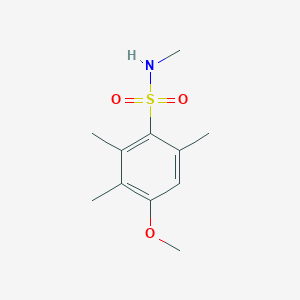
![6-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427284.png)
![2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid](/img/structure/B1427287.png)
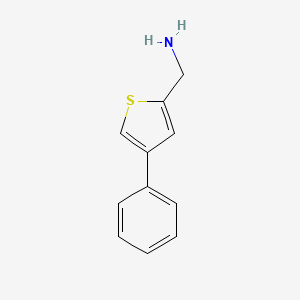
![2-(4-Chloro-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B1427290.png)
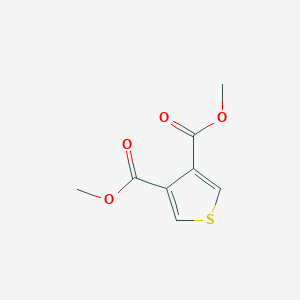
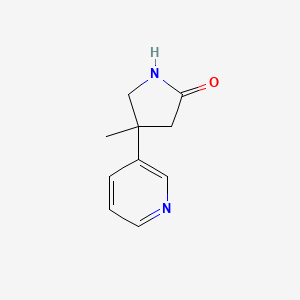
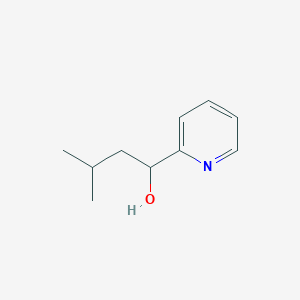
![4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1427297.png)
